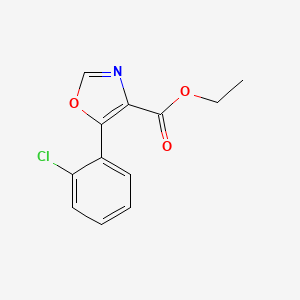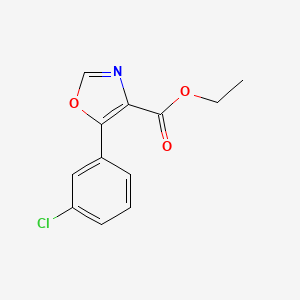
2-Formyl-5-(3-hydroxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% (2F5HP) is a phenolic compound that has been studied extensively in the fields of biochemistry, physiology, and medicinal chemistry. It is a relatively simple molecule with a molecular weight of 204.2 g/mol and a melting point of 116-118°C. It has a wide range of applications in scientific research and is used in a variety of laboratory experiments.
Mecanismo De Acción
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% is thought to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is involved in the metabolism of many drugs and is responsible for the breakdown of many toxins in the body. By inhibiting this enzyme, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% may reduce the toxicity of certain drugs and environmental pollutants.
Biochemical and Physiological Effects
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain types of cancer cells. It has also been shown to reduce inflammation and increase the production of antioxidant enzymes. Additionally, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% is a relatively simple molecule and is relatively easy to synthesize and purify. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is important to note that 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% can be toxic in high concentrations and should be handled with caution.
Direcciones Futuras
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has a wide range of potential applications in the fields of biochemistry, physiology, and medicinal chemistry. Possible future directions for research include the study of its effects on other enzymes, the development of new drug targets, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted to determine the optimal concentrations of 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% for various laboratory experiments.
Métodos De Síntesis
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% can be synthesized through the condensation of sodium phenoxide and 4-hydroxybenzaldehyde in the presence of formic acid. The reaction is carried out at a temperature of 80°C and is typically completed in less than two hours. The product can then be isolated and purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding, and the identification of novel drug targets. It can also be used to study the effects of oxidative stress on cells and tissues. Additionally, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been used to study the effects of environmental pollutants on the human body.
Propiedades
IUPAC Name |
2-hydroxy-4-(3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFNLAJTMZELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626529 |
Source


|
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-hydroxyphenyl)phenol | |
CAS RN |
1261984-97-7 |
Source


|
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














